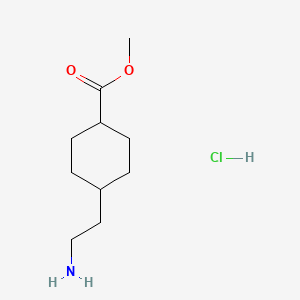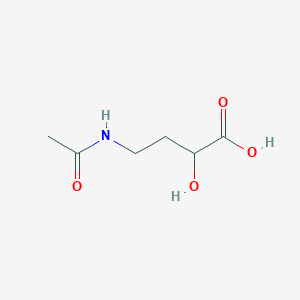
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its unique structure and properties make it a valuable tool for exploring new pathways and advancements in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the reaction of cyclohexanone with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds .
Scientific Research Applications
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride include:
- Methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions and reactions that are not possible with other compounds. This uniqueness makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h8-9H,2-7,11H2,1H3;1H |
InChI Key |
DLNXVHYBHCSXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)

![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)


amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
